molecular formula C20H22ClN3O B608075 Imidafenacin hydrochloride CAS No. 893421-54-0

Imidafenacin hydrochloride

Cat. No. B608075
CAS RN: 893421-54-0
M. Wt: 355.86
InChI Key: KOVKCGOEUKOSFQ-UHFFFAOYSA-N
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Description

Imidafenacin hydrochloride is an antispasmodic agent with anticholinergic effects . It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder . It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical .


Molecular Structure Analysis

The molecular formula of this compound is C20H21N3O . Its average molecular weight is 319.408 g/mol . The structure of this compound includes a 2-methyl-1H-imidazole ring attached to a 2,2-diphenylbutanamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.4 g/mol . It is soluble in DMSO at 10 mg/mL . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

Liquid Chromatography-Mass Spectrometry in Pharmacokinetics

  • Application in Clinical Pharmacokinetic Studies: Imidafenacin hydrochloride has been the subject of clinical pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method has proven effective for the quantitative determination of Imidafenacin in human plasma, highlighting its application in clinical pharmacokinetics (Hu et al., 2016).

Bladder Selectivity Assessment

  • In Vivo Bladder Selectivity: A study evaluating the bladder selectivity of Imidafenacin using bladder capacity in rats found that it significantly increased bladder capacity, demonstrating a high level of selectivity for the bladder over other tissues related to major antimuscarinic side effects (Yamazaki et al., 2011).

Long-term Safety and Efficacy

  • Evaluation in Overactive Bladder Treatment: Imidafenacin has been studied for its long-term safety, efficacy, and tolerability in treating overactive bladder. It has demonstrated organ selectivity for the bladder, making it a viable option for long-term use even in elderly patients with symptoms of overactive bladder (Masumori, 2013).

Add-on Therapy for Nocturia

  • Use in Treating Male LUTS with Nocturia: Imidafenacin has been used as an add-on therapy for male Lower Urinary Tract Symptoms (LUTS) with nocturia. Studies indicate that it can significantly lower night-time frequency and improve the quality of life related to nocturia (Yokoyama et al., 2014).

Pharmacokinetics and Bladder-Selective Pharmacological Effects

  • Exploration of Pharmacokinetic Properties: Research into the pharmacokinetics of Imidafenacin and its selective effects on the bladder has been a significant area of study. This includes investigating its in vivo muscarinic receptor binding and its concentration in different tissues (Ito et al., 2011).

Muscarinic Receptor Characterization

  • Muscarinic Receptor Binding Studies: The characterization of bladder muscarinic receptors using Imidafenacin has been explored, particularly in understanding its selectivity and longer-lasting binding to muscarinic receptors in the bladder compared to other tissues (Kuraoka et al., 2012).

Antidiuretic Effects

  • Investigation of Antidiuretic Effects: Imidafenacin has been shown to have an antidiuretic effect, potentially by enhancing vasopressin-related responses. This suggests its role in the management of conditions associated with increased urine production (Yamazaki et al., 2016).

Drug-Drug Interactions

  • Role in Metabolism and Potential Drug Interactions: The metabolism of Imidafenacin and its potential to interact with other drugs, particularly through the cytochrome P450 system, has been a focus of research. This is crucial in understanding how Imidafenacin interacts with other medications in clinical settings (Kanayama et al., 2007).

Neurological Impact

  • Learning and Cognitive Effects: Studies have also investigated the impact of Imidafenacin on cognitive functions, specifically its influence on learning in different animal models. This research is significant for understanding the safety of Imidafenacin in populations at risk of cognitive impairment (Yamazaki & Fukata, 2013).

Mechanism of Action

Target of Action

Imidafenacin hydrochloride primarily targets the muscarinic M1 and M3 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .

Mode of Action

This compound acts as an antimuscarinic agent . It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors, but with lower affinity . The antagonism of these receptors by imidafenacin prevents contraction of the bladder’s detrusor muscle, reduces acetylcholine release, and ultimately reduces the frequency of urination .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the muscarinic receptors in the bladder . M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . M2 receptors, also present in the detrusor muscle, serve to inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors .

Pharmacokinetics

This compound is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of imidafenacin increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The pharmacokinetic profiles of imidafenacin showed almost identical T max, T 1/2, and CL/F values with dose-dependent C max and AUC values .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of urinary frequency . By antagonizing muscarinic receptors in the bladder, this compound reduces the frequency of urination in the treatment of overactive bladder .

Safety and Hazards

Imidafenacin hydrochloride may cause respiratory tract irritation, skin irritation, and eye irritation . It may also be harmful if inhaled, absorbed through the skin, or swallowed .

Biochemical Analysis

properties

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O.ClH/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H2,21,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVKCGOEUKOSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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